5-bromo-2-[5-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine
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Overview
Description
5-Bromo-2-[5-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a tetrazole ring bearing a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[5-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Coupling Reaction: The final step involves coupling the brominated pyridine with the tetrazole derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with appropriate conditions like the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrazole ring.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring or the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-2-[5-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-bromo-2-[5-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The tetrazole ring can enhance binding affinity and specificity due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine
- 5-Bromo-2-[5-(4-methylphenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine
- 5-Bromo-2-[5-(4-nitrophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine
Uniqueness
The uniqueness of 5-bromo-2-[5-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine lies in the presence of the fluorophenyl group, which can significantly influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate in drug design and materials science.
Properties
IUPAC Name |
5-bromo-2-[5-(4-fluorophenyl)tetrazol-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN5/c13-9-3-6-11(15-7-9)19-12(16-17-18-19)8-1-4-10(14)5-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPSPVHJQZYTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=NN2C3=NC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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